

# Technical Guide: Physicochemical and Analytical Characterization of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

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## Compound of Interest

Compound Name: 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Cat. No.: B1322760

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Audience: Researchers, Scientists, and Drug Development Professionals

## Core Physicochemical Data

The fundamental molecular properties of **3-(3-Bromopropoxy)-4-methoxybenzaldehyde** are essential for its application in research and development. The compound's molecular formula has been established as  $C_{11}H_{13}BrO_3$ .<sup>[1]</sup> Based on this formula, the molecular weight is calculated by summing the atomic weights of its constituent atoms.

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions, preparation of solutions with specific molarity, and interpretation of mass spectrometry data.

Data Presentation: Molecular Weight Calculation

The molecular weight was determined using the standard atomic weights of the constituent elements: Carbon, Hydrogen, Bromine, and Oxygen.

Element	Symbol	Quantity	Standard Atomic Weight ( g/mol )	Total Weight ( g/mol )
Carbon	C	11	12.011	132.121
Hydrogen	H	13	1.008	13.104
Bromine	Br	1	79.904	79.904
Oxygen	O	3	15.999	47.997
Total	273.126			

Note: Standard atomic weights are sourced from IUPAC recommendations and may have slight variations based on isotopic composition.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

The calculated molecular weight of 273.126 g/mol is consistent with the value of 273.12 g/mol listed in chemical databases such as PubChem.[\[1\]](#)

## Experimental Protocols

### Methodology for Molecular Weight Verification by Mass Spectrometry

To experimentally verify the molecular weight and confirm the structure of a synthesized or isolated compound like **3-(3-Bromopropoxy)-4-methoxybenzaldehyde**, high-resolution mass spectrometry (HRMS) is a standard and definitive method.

Objective: To determine the accurate mass of the molecular ion and confirm its elemental composition.

### Protocol Outline: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

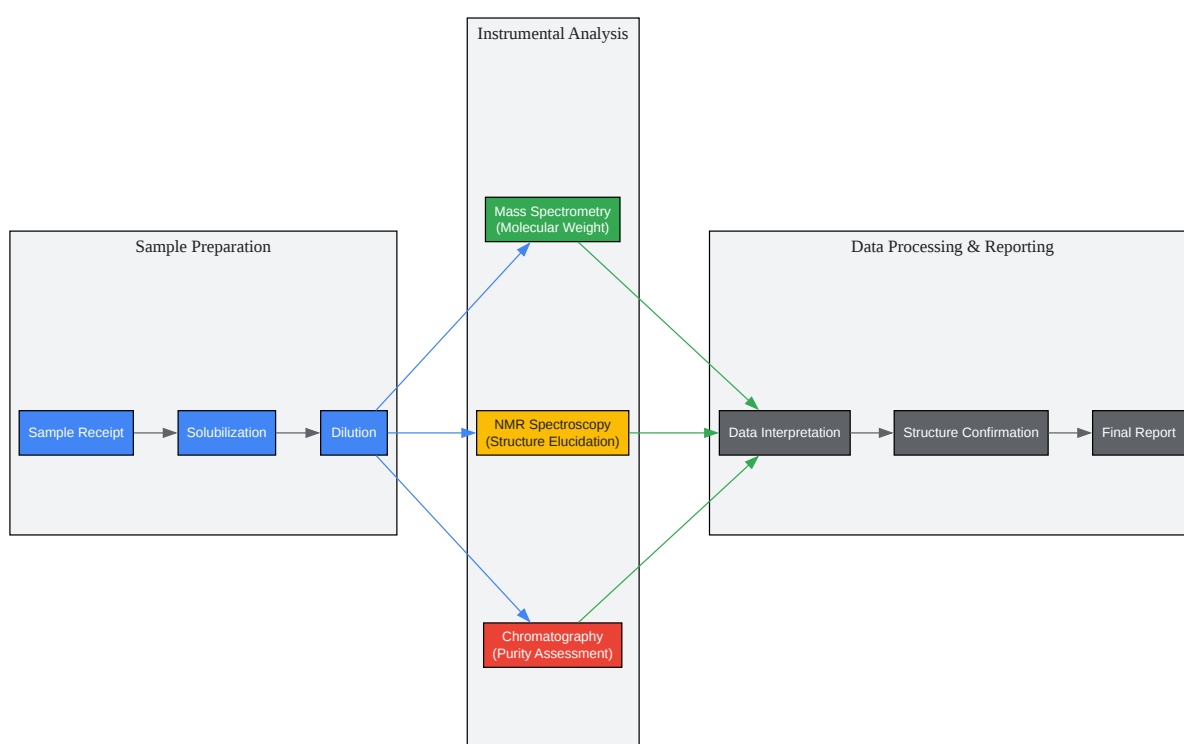
- Sample Preparation:
  - Accurately weigh approximately 1 mg of the compound.
  - Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

- Perform a serial dilution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing a small percentage of formic acid (e.g., 0.1%) to promote ionization.
- Instrumentation and Calibration:
  - Utilize an ESI-TOF mass spectrometer.
  - Calibrate the instrument immediately prior to analysis using a standard calibration solution (e.g., sodium formate or a commercially available calibrant mixture) to ensure high mass accuracy (<5 ppm).
- Analysis Parameters:
  - Ionization Mode: Positive ion mode is typically used to detect the protonated molecule  $[M+H]^+$ .
  - Infusion Method: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
  - Mass Range: Set the detector to scan a mass range that includes the expected molecular ion, for instance,  $m/z$  100-500.
  - Data Acquisition: Acquire data for a sufficient duration (e.g., 1-2 minutes) to obtain a stable signal and a high-resolution mass spectrum.
- Data Processing and Interpretation:
  - Process the acquired spectrum to identify the peak corresponding to the molecular ion. For **3-(3-Bromopropoxy)-4-methoxybenzaldehyde**, this would be the  $[M+H]^+$  adduct.
  - Note the characteristic isotopic pattern for bromine (approximately 1:1 ratio of  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes), which results in two major peaks for the molecular ion separated by ~2 Da. [\[2\]](#)
  - Determine the monoisotopic mass from the spectrum and compare it to the theoretical exact mass calculated for the elemental formula  $\text{C}_{11}\text{H}_{13}\text{BrO}_3$ . The theoretical monoisotopic mass is approximately 272.0048 Da. [\[1\]](#)

- Calculate the mass error in parts-per-million (ppm) to confirm the elemental composition.

## Visualized Workflow

The following diagram illustrates a generalized workflow for the chemical analysis and characterization of a novel or synthesized compound, from initial sample receipt to final data reporting.



Generalized Workflow for Compound Characterization

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Caption: A logical workflow for the characterization of a chemical compound.

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## References

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